1,5-Dimethyl-2-pyrrolidinone
Overview
Description
1,5-Dimethyl-2-pyrrolidinone is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527837. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is widely used in organic synthesis , suggesting that it may interact with a variety of organic compounds.
Mode of Action
1,5-Dimethyl-2-pyrrolidinone is known to participate in various types of organic reactions as a catalyst, such as amination, acylation, and allylation . These reactions involve the compound interacting with its targets and facilitating chemical transformations.
Biochemical Pathways
Its role as a catalyst in organic reactions suggests that it may influence a wide range of biochemical pathways depending on the specific reactions it is involved in .
Pharmacokinetics
Its physical properties such as a boiling point of 215-217 °c and a density of 0.982 g/mL at 25 °C can influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse and context-dependent, given its role in facilitating various types of organic reactions . The specific effects would depend on the nature of the reaction and the compounds involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is a flammable compound and can cause a fire when heated or in contact with open flames . Therefore, precautions should be taken to prevent fire and ensure ventilation during its use . It may also cause irritation and damage to the eyes, skin, and respiratory system, necessitating the use of appropriate personal protective equipment .
Biochemical Analysis
Cellular Effects
Pyrrolidinones, a class of compounds to which 1,5-Dimethyl-2-pyrrolidinone belongs, have been shown to exhibit various biological activities such as antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects .
Molecular Mechanism
It is known to participate in various organic reactions as a catalyst
Properties
IUPAC Name |
1,5-dimethylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-3-4-6(8)7(5)2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILVIKOEJGORQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871112 | |
Record name | 1,5-Dimethylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5075-92-3 | |
Record name | 1,5-Dimethyl-2-pyrrolidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5075-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dimethylpyrrolidin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005075923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5075-92-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Dimethylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dimethylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.440 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 1,5-Dimethyl-2-pyrrolidinone in the methanol extract of smokeless tobacco?
A1: The identification of this compound in the methanol extract of smokeless tobacco is significant for two primary reasons []:
Q2: Besides its presence in smokeless tobacco, what other research contexts involve this compound?
A2: this compound is frequently employed in supramolecular chemistry research []. It acts as a guest molecule in the creation of calix[4]arene-based carceplexes, which are molecules with enclosed cavities. This research helps understand the dynamic properties of confined molecules and the selectivity of these molecular containers.
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